(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid

Vue d'ensemble

Description

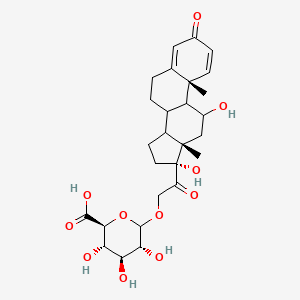

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid is a complex organic compound with significant biological and chemical properties. It is a glucuronide conjugate of a steroid, which means it is a steroid molecule linked to a glucuronic acid. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from a steroid precursor. The process includes hydroxylation, oxidation, and glucuronidation reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Analyse Des Réactions Chimiques

Types of Reactions

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroid chemistry and glucuronidation reactions.

Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other glucuronide conjugates of steroids, such as:

Betamethasone Acetate Related Compound D: A glucuronide conjugate with similar structural features.

Dexamethasone Acetate: Another glucuronide conjugate with comparable biological activity.

Uniqueness

What sets (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid apart is its specific structure and the unique combination of functional groups, which confer distinct chemical and biological properties. Its glucuronidation enhances its solubility and facilitates its excretion, making it a valuable compound for therapeutic applications.

Activité Biologique

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid is a glucuronide derivative of a steroid compound, specifically related to prednisolone. This compound exhibits significant biological activity, particularly in the context of anti-inflammatory and immunomodulatory effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H36O6. The structure includes a steroid backbone with hydroxyl groups and a glucuronic acid moiety that may influence its solubility and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C27H36O6 |

| Molecular Weight | 436.57 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to modulate the immune response and exert anti-inflammatory effects. It acts by:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.

- Regulation of Gene Expression : It influences the transcription of genes involved in inflammation and immune responses through glucocorticoid receptors.

- Inhibition of Phospholipase A2 : This action leads to decreased production of arachidonic acid and subsequent reduction in prostaglandin synthesis.

Anti-inflammatory Effects

Studies have shown that this compound exhibits potent anti-inflammatory properties. In vitro studies demonstrate its effectiveness in reducing inflammation markers in human cell lines.

Immunomodulatory Effects

This compound also modulates immune responses by affecting lymphocyte proliferation and differentiation. It has been observed to enhance the apoptosis of activated T-cells while preserving regulatory T-cell function.

Case Studies

- In Vitro Study on Human Macrophages : A study conducted on human macrophages treated with this compound showed a significant reduction in IL-1β secretion (p < 0.05), indicating its potential as an anti-inflammatory agent.

- Animal Model for Autoimmune Disease : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and histological improvements in synovial tissue.

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Cytokine Inhibition : A dose-dependent inhibition of TNF-alpha production was observed at concentrations ranging from 10 to 100 µM.

- Cell Viability Assays : Cell viability assays indicated that concentrations up to 50 µM did not adversely affect cell survival, suggesting a favorable therapeutic window.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROILWZCHYLNVFX-YXSMBZLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858330 | |

| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512165-95-6 | |

| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.